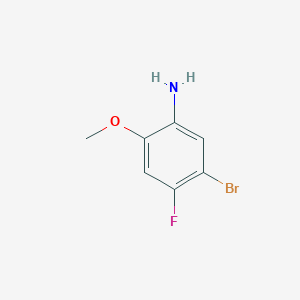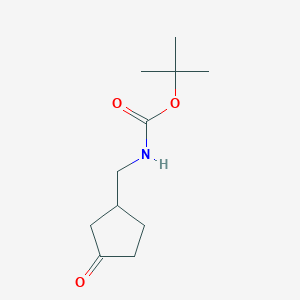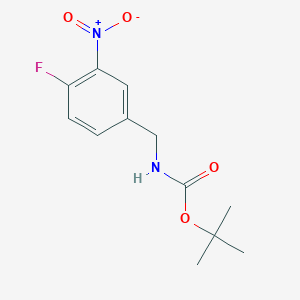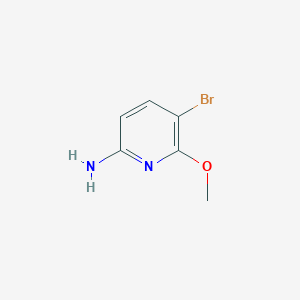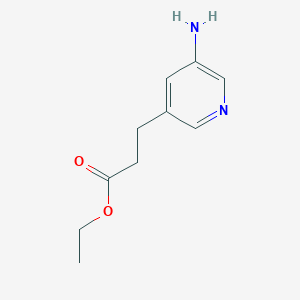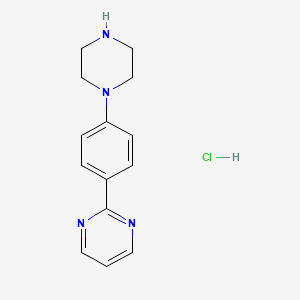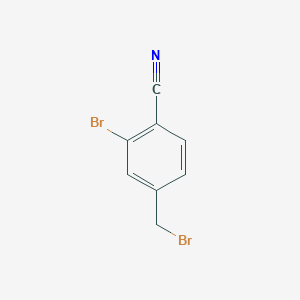
Acide Amino-PEG12
Vue d'ensemble
Description
Amino-PEG12-Acid is an aqueous soluble PEG reagent . The NH2 group is reactive with activated NHS esters, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
Synthesis Analysis
Amino-PEG12-Acid is a PEG derivative containing an amino group with a terminal carboxylic acid . The single molecular weight dPEG spacer arms between the terminal amine and the terminal carboxylic acid are of exact length (46.5 Å), allowing for precise spatial control .Molecular Structure Analysis
The molecular formula of Amino-PEG12-Acid is C27H55NO14 . The InChI code is 1S/C27H55NO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26,28H2,(H,29,30) .Chemical Reactions Analysis
Amino-PEG12-Acid is reactive with activated NHS esters, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Amino-PEG12-Acid has a molecular weight of 617.73 . It is a solid at room temperature . It is soluble in water, DMSO, and DMF . The storage temperature is -20°C .Applications De Recherche Scientifique
Pégylation des protéines
L'Acide Amino-PEG12 est utilisé dans le processus de pégylation, qui consiste en la liaison covalente du polyéthylène glycol (PEG) aux protéines . Ce processus augmente la solubilité dans l'eau des protéines, réduit leur immunogénicité et améliore leur stabilité et leur demi-vie circulante .
Administration de médicaments
L'this compound, étant non toxique et non immunogène, peut être utilisé dans les systèmes d'administration de médicaments . La nature hydrophile du PEG en fait un candidat approprié pour améliorer la solubilité et la biodisponibilité des médicaments .
Modification de surface
La flexibilité du PEG lui permet d'être utilisé pour le traitement de surface ou la bioconjugaison sans provoquer d'encombrement stérique . Cela rend l'this compound utile pour modifier les surfaces pour diverses applications, notamment les dispositifs médicaux et les biosenseurs .
Réticulation
L'this compound peut être utilisé comme réticulant, permettant la conjugaison covalente de molécules contenant des amines et des sulfhydryles . Ceci est particulièrement utile dans le domaine de la protéomique .
Bioconjugaison
L'acide carboxylique terminal de l'this compound peut réagir avec les groupes amines primaires pour former une liaison amide stable . Cette propriété est exploitée dans la bioconjugaison, où elle est utilisée pour attacher des biomolécules à diverses surfaces ou à d'autres biomolécules .
Réactif de recherche
L'this compound est un réactif important dans la recherche. Son groupe NH2 est réactif avec les esters NHS activés et les carbonyles (cétone, aldéhyde), ce qui en fait un outil polyvalent dans diverses applications de recherche .
Modification des protéines et des surfaces
L'this compound est utilisé dans la modification des protéines et des surfaces. Le processus, connu sous le nom de pégylation, implique la liaison covalente de dérivés contenant du PEG aux protéines ou aux surfaces .
Applications biomédicales
En raison de sa biocompatibilité et de sa nature non toxique, l'this compound est utilisé dans diverses applications biomédicales. Celles-ci incluent le développement d'hydrogels, d'échafaudages de génie tissulaire et de nanoparticules pour l'administration de médicaments .
Mécanisme D'action
Target of Action
Amino-PEG12-Acid is a PEG-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of Amino-PEG12-Acid, therefore, are the E3 ubiquitin ligase and the specific protein that the PROTAC is designed to degrade .
Mode of Action
Amino-PEG12-Acid, as a part of a PROTAC molecule, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection allows the PROTAC to bring the E3 ubiquitin ligase into close proximity with the target protein, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome, an intracellular complex responsible for protein degradation, leading to the degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by Amino-PEG12-Acid depend on the specific target protein of the PROTAC in which it is incorporated. By leading to the degradation of the target protein, the PROTAC can disrupt or modulate the biochemical pathways in which the target protein is involved .
Pharmacokinetics
Peptides, defined as polymers of less than 50 amino acids with a molecular weight of less than 10 kda, represent a fast-growing class of new therapeutics which have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs .
Result of Action
The molecular and cellular effects of Amino-PEG12-Acid’s action are the degradation of the target protein and the consequent disruption or modulation of the biochemical pathways in which the target protein is involved .
Action Environment
Amino-PEG12-Acid is an aqueous soluble PEG reagent . Its action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules in the solution . .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Amino-PEG12-Acid plays a significant role in biochemical reactions due to its unique structure. The compound consists of a polyethylene glycol chain with an amino group at one end and a carboxylic acid group at the other. This structure allows Amino-PEG12-Acid to interact with various enzymes, proteins, and other biomolecules. For instance, the amino group can react with activated NHS esters, carbonyls (ketones, aldehydes), and primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds . These interactions make Amino-PEG12-Acid a valuable reagent for cross-linking and conjugation reactions in biochemical research.
Cellular Effects
Amino-PEG12-Acid influences various cellular processes and functions. Due to its hydrophilic and non-immunogenic properties, it can be added to media and attached to surfaces without interfering with cellular functions . The compound enhances the solubility of proteins and other biomolecules, reducing aggregation and increasing their stability. Additionally, Amino-PEG12-Acid can affect cell signaling pathways, gene expression, and cellular metabolism by modifying the surface properties of cells and facilitating the delivery of therapeutic agents.
Molecular Mechanism
The molecular mechanism of Amino-PEG12-Acid involves its ability to form stable amide bonds with biomolecules. The amino group of Amino-PEG12-Acid reacts with carboxylic acids, activated NHS esters, and carbonyls to create covalent linkages . This reaction is facilitated by activators such as EDC or HATU, which promote the formation of amide bonds. These covalent linkages enable Amino-PEG12-Acid to modify proteins, enzymes, and other biomolecules, thereby influencing their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amino-PEG12-Acid can change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies . Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions. In vitro and in vivo studies have shown that Amino-PEG12-Acid maintains its activity and functionality over extended periods, providing consistent results in biochemical experiments.
Dosage Effects in Animal Models
The effects of Amino-PEG12-Acid in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic or adverse effects. At higher doses, Amino-PEG12-Acid may cause toxicity and adverse reactions, depending on the specific animal model and experimental conditions . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity in animal studies.
Metabolic Pathways
Amino-PEG12-Acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modifying the activity of enzymes involved in amino acid metabolism . For example, Amino-PEG12-Acid can interact with enzymes such as transaminases and dehydrogenases, affecting their catalytic activity and altering the metabolic pathways they regulate.
Transport and Distribution
The transport and distribution of Amino-PEG12-Acid within cells and tissues are influenced by its hydrophilic nature and molecular structure. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, Amino-PEG12-Acid can interact with binding proteins and other cellular components, affecting its localization and accumulation. The distribution of Amino-PEG12-Acid within tissues depends on factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
Amino-PEG12-Acid exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Amino-PEG12-Acid may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. This subcellular localization allows Amino-PEG12-Acid to exert its effects on specific cellular processes and functions.
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55NO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26,28H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXRBQLQDLAFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


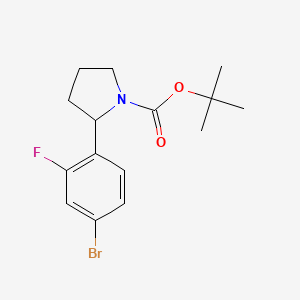
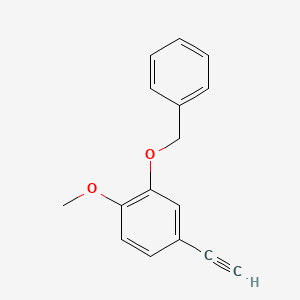
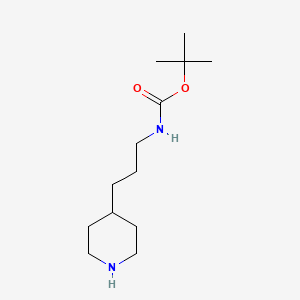
![5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1524697.png)
